molecular formula C7H4Cl2FNO2 B145577 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid CAS No. 132195-42-7

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid

Cat. No. B145577
CAS RN: 132195-42-7
M. Wt: 224.01 g/mol
InChI Key: CACZOIOUVVFGLV-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (2,6-DCFMP) is an organic compound belonging to the class of carboxylic acids. It is a colorless, water-soluble solid with a pKa of 4.9. 2,6-DCFMP has a wide range of applications in scientific research due to its unique properties and its potential to act as a reagent in various reactions.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Agrochemicals and Crop Protection

Radiochemistry and Imaging Agents

Materials Science and Surface Modification

Organic Synthesis and Building Blocks

Chemical Biology and Enzyme Inhibition

properties

IUPAC Name

2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO2/c1-2-3(7(12)13)5(8)11-6(9)4(2)10/h1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACZOIOUVVFGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568692
Record name 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid

CAS RN

132195-42-7
Record name 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The introduction of the methyl group on the 1,8-naphthyridine substrate was accomplished by the formation of the di-anion of 2,6-dichloro-5-fluoronicotinic acid, preferably with lithium diisopropylamide in THF between -70° C. and -50° C. The di-anion was quenched with iodomethane and the target acid 2, 6-dichloro-5-fluoro-4-methylnicotinic acid is obtained after acidification. The remaining portion of the naphthyridine nucleus was elaborated using previously developed methodology.
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Synthesis routes and methods III

Procedure details

To a solution of 0.516 moles of lithiodiisopropyl amine in 390 mL hexane and 200 mL tetrahydrofuran, cooled to -70° C., was added dropwise a solution of 40 g (0.229 moles) 2,6-dichloro-5-fluoronicotinic acid in 600 mL tetrahydrofuran, over a 1-hour period. The reaction mixture was stirred at -70° C. for 1 hour, then warmed to -60° C. for 1.5 hours at which time a light colored precipitate formed. The slurry was briefly warmed to -50° C., then recooled to -70° C., at which point a solution of 84 mL (1.34 moles) methyl iodide in 90 mL tetrahydrofuran was added dropwise. After the addition was complete, the reaction mixture was allowed to slowly warm to -20° C. over approximately 1 hour. The solution was acidified with dilute HCl pH 1-2 diluted with diethyl ether and allowed to warm to room temperature. The aqueous layer was extracted twice with ether. The combined ether washes were washed with H2O, dried with MgSO4, and evaporated in vacuo to yield a crude solid. The crude material was recrystallized from toluene to yield 31.7 g of the title compound.
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